8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Overview
Description
8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by chlorination and amination steps. The use of catalysts such as nickel or palladium can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various functionalized tetrahydronaphthalene derivatives .
Scientific Research Applications
8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It has been shown to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to that of certain antidepressant drugs .
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar structure, known for its effects on serotonin and norepinephrine reuptake.
Tetralin: A hydrocarbon used as a hydrogen-donor solvent and in the synthesis of other chemicals.
Sertraline hydrochloride: An antidepressant with a similar structural motif, used in the treatment of depression and anxiety disorders.
Uniqueness
Its ability to interact with neurotransmitter systems makes it a compound of interest for developing new therapeutic agents .
Properties
Molecular Formula |
C10H13Cl2N |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
8-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h1-3,8H,4-6,12H2;1H |
InChI Key |
LQQKNFLXFCZLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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